molecular formula C5H2ClF3N2O B11782444 2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol

2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol

Cat. No.: B11782444
M. Wt: 198.53 g/mol
InChI Key: AZEYBRGKIHQQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol is a pyrimidine derivative with the molecular formula C5H2ClF3N2O. This compound is known for its unique chemical structure, which includes a chloro group and a trifluoromethyl group attached to a pyrimidine ring. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol typically involves the chlorination and trifluoromethylation of pyrimidine derivatives. One common method includes the reaction of 2-chloro-4-iodopyridine with trifluoromethylating agents under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol is unique due to the presence of both chloro and trifluoromethyl groups on a pyrimidine ring, which can influence its reactivity and biological activity. This combination of functional groups can enhance its potential for use in various scientific and industrial applications.

Properties

Molecular Formula

C5H2ClF3N2O

Molecular Weight

198.53 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)pyrimidin-5-ol

InChI

InChI=1S/C5H2ClF3N2O/c6-4-10-1-2(12)3(11-4)5(7,8)9/h1,12H

InChI Key

AZEYBRGKIHQQNC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)O

Origin of Product

United States

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